molecular formula C7H13Cl2N5O2 B2914293 1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride CAS No. 2305253-96-5

1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride

Cat. No.: B2914293
CAS No.: 2305253-96-5
M. Wt: 270.11
InChI Key: PPYSMJZTPWQZEO-UHFFFAOYSA-N
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Description

1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring, a triazole ring, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of hydrazine with a suitable diketone or β-diketone derivative to form the triazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and specific solvents can enhance the efficiency and yield of the reactions. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or nitric acid.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions often require strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation can yield nitro derivatives.

  • Reduction can produce alcohol derivatives.

  • Substitution reactions can lead to various substituted triazole compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride is unique due to its combination of functional groups and structural features. Similar compounds include:

  • 1-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring but differ in the presence of the pyrrolidine ring and carboxylic acid group.

  • 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives: These compounds have a pyridine ring instead of a pyrrolidine ring.

Properties

IUPAC Name

1-(5-amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2.2ClH/c8-6-9-7(11-10-6)12-2-1-4(3-12)5(13)14;;/h4H,1-3H2,(H,13,14)(H3,8,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYSMJZTPWQZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=NNC(=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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